molecular formula C9H14O3 B15242767 Ethyl 4-methyl-2-oxocyclopentanecarboxylate CAS No. 58019-67-3

Ethyl 4-methyl-2-oxocyclopentanecarboxylate

Cat. No.: B15242767
CAS No.: 58019-67-3
M. Wt: 170.21 g/mol
InChI Key: FAXGJONUNBBOKH-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-oxocyclopentanecarboxylate is an organic compound with the molecular formula C9H14O3. It is a derivative of cyclopentanone and is characterized by the presence of an ethyl ester group and a methyl group attached to the cyclopentanone ring. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-methyl-2-oxocyclopentanecarboxylate can be synthesized through several methods. One common method involves the reaction of 4-methylcyclopentanone with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Another method involves the esterification of 4-methyl-2-oxocyclopentanecarboxylic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. This reaction is also performed under reflux conditions to drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-oxocyclopentanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-methyl-2-oxocyclopentanecarboxylic acid.

    Reduction: Formation of 4-methyl-2-hydroxycyclopentanecarboxylate.

    Substitution: Formation of various substituted cyclopentanone derivatives.

Scientific Research Applications

Ethyl 4-methyl-2-oxocyclopentanecarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor in the synthesis of bioactive compounds with potential therapeutic applications.

    Industry: The compound is employed in the production of fine chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-oxocyclopentanecarboxylate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then participate in different biochemical pathways, exerting their effects on cellular processes.

Comparison with Similar Compounds

Ethyl 4-methyl-2-oxocyclopentanecarboxylate can be compared with other similar compounds such as:

    Methyl 2-oxocyclopentanecarboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-oxocyclopentanecarboxylate: Lacks the methyl group on the cyclopentanone ring.

    Methyl 2-oxocyclohexanecarboxylate: Contains a cyclohexanone ring instead of a cyclopentanone ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in synthesis.

Properties

CAS No.

58019-67-3

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

ethyl 4-methyl-2-oxocyclopentane-1-carboxylate

InChI

InChI=1S/C9H14O3/c1-3-12-9(11)7-4-6(2)5-8(7)10/h6-7H,3-5H2,1-2H3

InChI Key

FAXGJONUNBBOKH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(CC1=O)C

Origin of Product

United States

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